

# Application Notes and Protocols for ML365 in Autoimmune Disease Research

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## Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ML365** is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting two-pore domain potassium (K2P) channels. Initially identified as a selective inhibitor of the TASK1 (KCNK3) channel, further studies have revealed its inhibitory effects on the TWIK2 (KCNK6) channel.[1][2] This dual activity makes **ML365** a valuable pharmacological tool for investigating inflammatory pathways central to the pathogenesis of many autoimmune diseases. Its ability to modulate pro-inflammatory signaling cascades, such as the NF- $\kappa$ B pathway and the NLRP3 inflammasome, provides a powerful method for dissecting the molecular drivers of autoimmunity and exploring potential therapeutic strategies.[3][4]

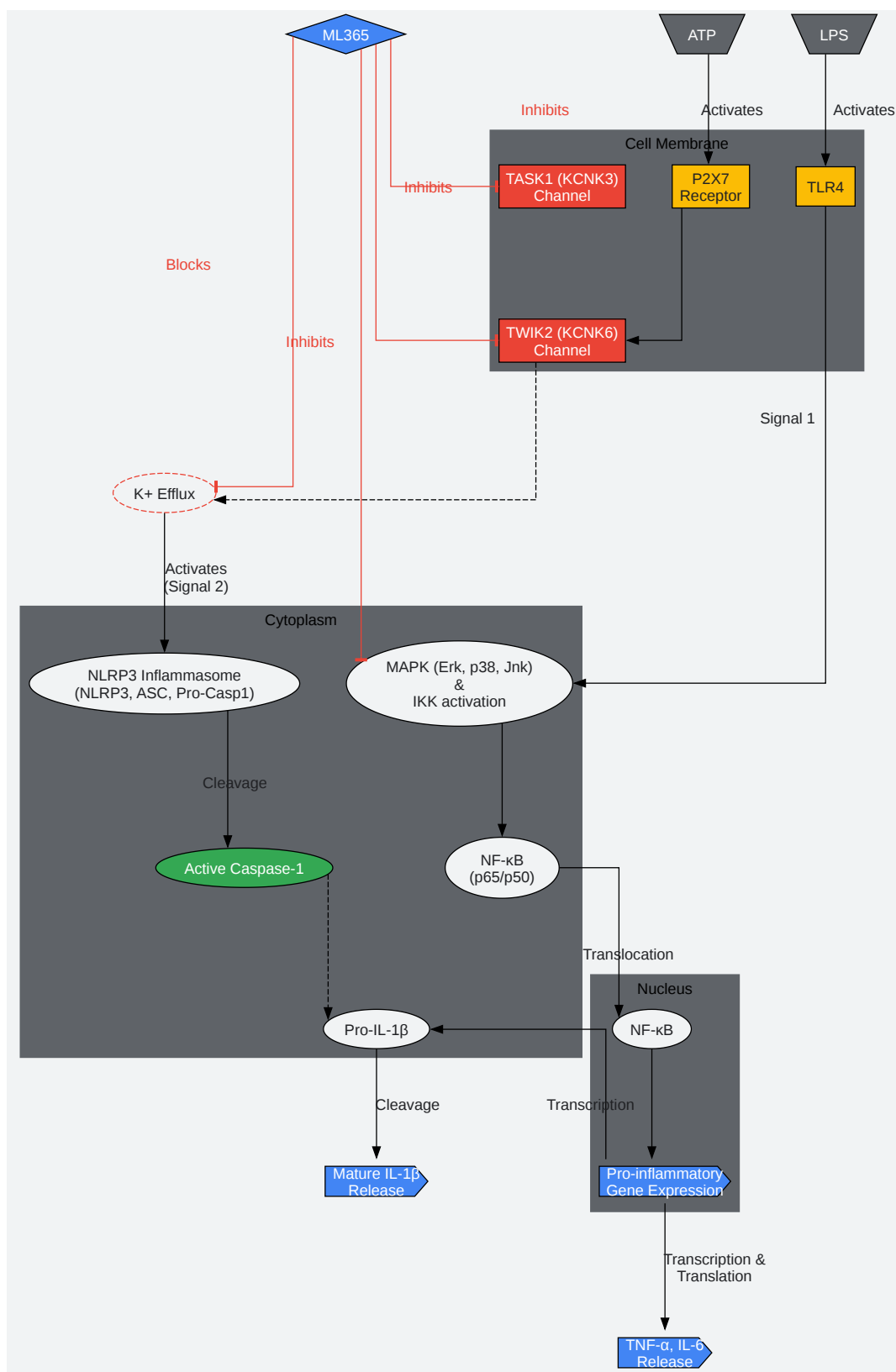
## Mechanism of Action

**ML365** exerts its anti-inflammatory effects primarily through the inhibition of potassium efflux, which is a critical step in various inflammatory signaling pathways.

- **Inhibition of the NF- $\kappa$ B Pathway:** **ML365** has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[3] It inhibits the activation and nuclear translocation of NF- $\kappa$ B, a master regulator of pro-inflammatory gene expression.[3] This leads to a significant reduction in the production and release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-6 (IL-6), and Interleukin-1 $\beta$  (IL-1 $\beta$ ).[3][4]

The molecule also inhibits the protein expression of upstream signaling components like Erk, p38, and Jnk.[\[3\]](#)

- Inhibition of the NLRP3 Inflammasome: By blocking the TWIK2 potassium channel, **ML365** prevents the potassium efflux that is a critical trigger for the activation of the NLRP3 inflammasome in response to stimuli like ATP.[\[2\]](#)[\[5\]](#)[\[6\]](#) This inhibitory action prevents the subsequent activation of caspase-1 and the maturation and release of IL-1 $\beta$  and IL-18, potent pro-inflammatory cytokines implicated in numerous autoimmune and inflammatory disorders.[\[2\]](#)[\[7\]](#)



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Caption: **ML365** inhibits inflammatory signaling via NF-κB and the NLRP3 inflammasome.

## Quantitative Data Summary

**Table 1: In Vitro Inhibitory Activity of ML365**

Target Channel	Assay Type	Cell Line	IC50 Value	Reference(s)
TASK1 (KCNK3)	Thallium Influx	CHO	4 nM	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
	Fluorescent			
	Assay			
Automated Electrophysiology	CHO	16 nM	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>	
Whole-Cell Current Electrophysiology	Not Specified	12 ± 1 nM	<a href="#">[8]</a>	
TASK3 (KCNK9)	Thallium Influx Fluorescent Assay	HEK293	0.26 ± 0.02 µM	<a href="#">[8]</a>
TWIK2 (KCNK6)	Whole-Cell Voltage-Clamp Recording	COS-7	4.07 ± 1.5 µM	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>

**ML365** demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel and shows minimal to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30 µM.[\[1\]](#)[\[8\]](#)

**Table 2: In Vivo Efficacy of ML365 in Inflammatory Models**

Animal Model	Dosing Regimen	Key Outcomes	Reference(s)
LPS-Induced Endotoxic Shock (Mice)	1, 10, 25 mg/kg, i.p.	Dose-dependently ameliorated endotoxic shock; Reduced serum IL-1 $\beta$ .	[2][5][6]
Postoperative Cognitive Impairment (Aged Mice)	10 mg/kg, i.p.	Ameliorated cognitive impairment; Reduced hippocampal expression of NLRP3, Caspase-1, ASC, and IL-1 $\beta$ .	[7]

## Application Notes

**ML365** serves as a critical tool for investigating inflammatory processes relevant to a wide range of autoimmune diseases, including but not limited to:

- Rheumatoid Arthritis & Gout: Where the NLRP3 inflammasome and cytokines like IL-1 $\beta$  are key drivers of joint inflammation and tissue damage.
- Systemic Lupus Erythematosus (SLE): The NF- $\kappa$ B pathway is constitutively active in lupus, and NLRP3 activation contributes to disease pathogenesis.
- Multiple Sclerosis (MS): Studies on TASK1 knockout mice suggest a role in neuroinflammation, indicating **ML365** could be used in models like Experimental Autoimmune Encephalomyelitis (EAE) to explore the role of this channel.[8]
- Inflammatory Bowel Disease (IBD): Both NF- $\kappa$ B and NLRP3 inflammasome pathways are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis.

Researchers can use **ML365** to:

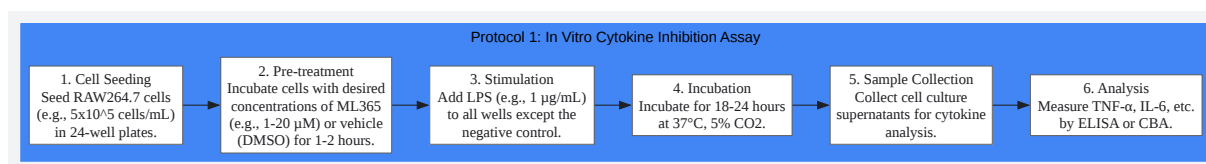
- Elucidate the specific contribution of TASK1 and TWIK2 channels to immune cell function (e.g., T cells, macrophages, neutrophils).

- Validate these channels as potential therapeutic targets in various preclinical models of autoimmune disease.
- Assess the downstream effects of inhibiting potassium efflux on cytokine profiles, immune cell activation, and cell death pathways.

## Experimental Protocols

### Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the methodology to assess the effect of **ML365** on LPS-induced cytokine production in a macrophage cell line (e.g., RAW264.7).



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Caption: Workflow for assessing **ML365**'s effect on cytokine production in macrophages.

#### Methodology:

- Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seeding: Seed cells into 24-well plates at a density of  $2.5 \times 10^5$  cells per well and allow them to adhere overnight.
- Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of **ML365** (e.g., 0, 1, 5, 10, 20 μM). A vehicle control (e.g., 0.1% DMSO) must

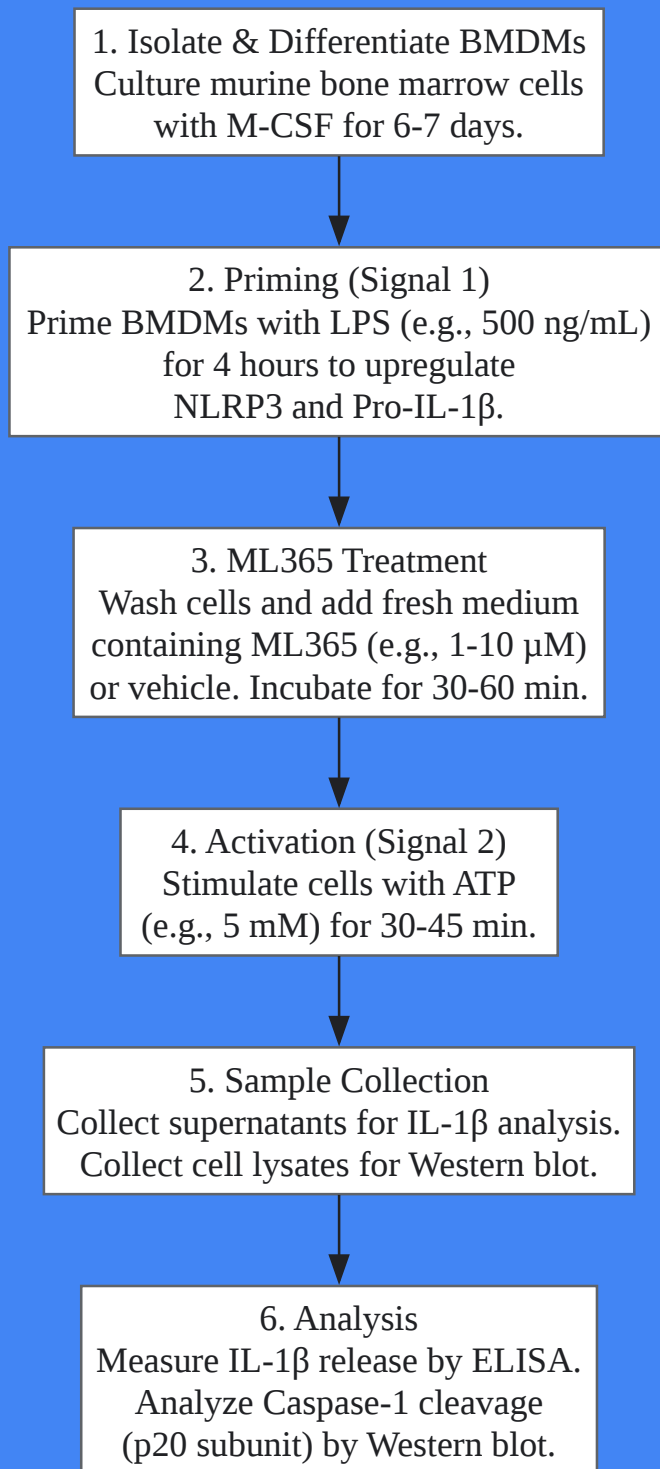
be included. Incubate for 1-2 hours.

- Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
- Incubation: Incubate the plates for 24 hours at 37°C.
- Analysis:
  - Collect the culture supernatants and centrifuge to remove cell debris.
  - Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
  - (Optional) Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure **ML365** is not cytotoxic at the tested concentrations.[\[3\]](#)[\[10\]](#)

## Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes how to evaluate the inhibitory effect of **ML365** on ATP-induced NLRP3 inflammasome activation in primary murine bone marrow-derived macrophages (BMDMs).

## Protocol 2: NLRP3 Inflammasome Inhibition Assay



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Caption: Workflow for assessing **ML365**'s effect on NLRP3 inflammasome activation.

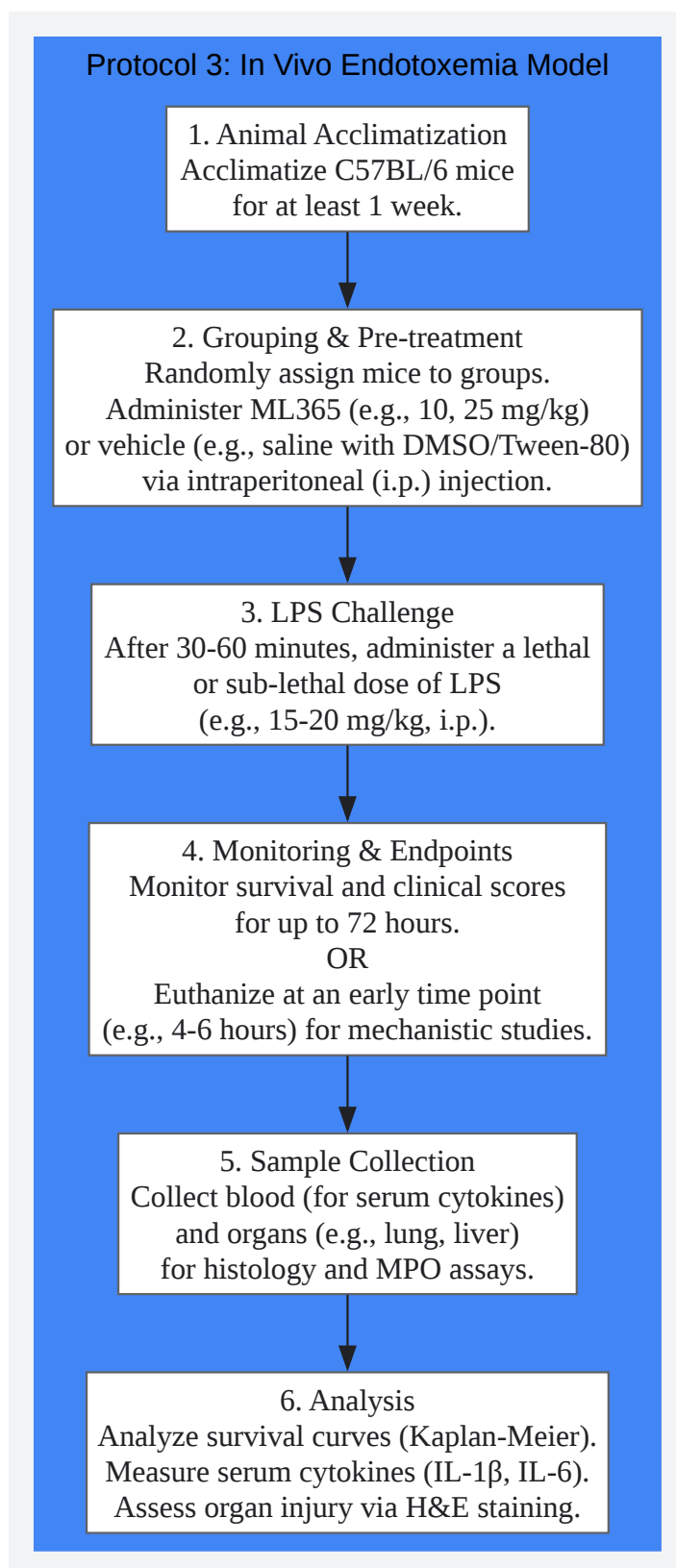


### Methodology:

- **BMDM Preparation:** Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Differentiate cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
- **Priming:** Seed differentiated BMDMs into plates. Prime the cells with 500 ng/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1 $\beta$ .
- **Treatment:** After priming, wash the cells with PBS and replace the medium with fresh, serum-free Opti-MEM. Add **ML365** (e.g., 1, 5  $\mu$ M) or vehicle control and incubate for 30-60 minutes. [\[2\]](#)
- **Activation:** Stimulate the cells with 5 mM ATP for 30-45 minutes to activate the NLRP3 inflammasome.
- **Analysis:**
  - **ELISA:** Collect supernatants and measure mature IL-1 $\beta$  levels using an ELISA kit.
  - **Western Blot:** Lyse the cells and collect the supernatants. Precipitate proteins from the supernatant (for secreted caspase-1) and run both lysates and supernatant fractions on an SDS-PAGE gel. Probe with antibodies against the cleaved p20 subunit of Caspase-1 and IL-1 $\beta$ .

## Protocol 3: In Vivo Murine Model of Systemic Inflammation

This protocol provides a framework for evaluating the therapeutic potential of **ML365** in a mouse model of LPS-induced endotoxemia, a model relevant to systemic inflammatory responses seen in some autoimmune flares.



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Caption: Workflow for evaluating **ML365** in a murine model of endotoxemia.

### Methodology:

- Animals: Use 8-10 week old male C57BL/6 mice. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
- Dosing Formulation: Prepare **ML365** in a suitable vehicle for in vivo administration, such as saline containing 10% DMSO, 40% PEG300, and 5% Tween-80.[1]
- Pre-treatment: Administer **ML365** (e.g., 10 or 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the LPS challenge.[2][5][6]
- LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg).
- Endpoints & Analysis:
  - Survival Study: Monitor mice for survival over 48-72 hours and plot results using a Kaplan-Meier survival curve.
  - Mechanistic Study: Euthanize a separate cohort of mice 4-6 hours post-LPS injection.
    - Collect blood via cardiac puncture to measure serum levels of IL-1 $\beta$ , TNF- $\alpha$ , and IL-6 by ELISA.
    - Harvest lungs and other organs for histological analysis (H&E staining) to assess tissue injury and inflammation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell types.

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- To cite this document: BenchChem. [Application Notes and Protocols for ML365 in Autoimmune Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586086#ml365-application-in-studying-autoimmune-diseases]

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